molecular formula C15H19N3O7 B557156 L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester CAS No. 4587-33-1

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester

Cat. No.: B557156
CAS No.: 4587-33-1
M. Wt: 353.33 g/mol
InChI Key: IAPXDJMULQXGDD-NSHDSACASA-N
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Description

Boc-Asn-ONp (tert-Butyloxycarbonyl-L-asparagine p-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₅H₁₉N₃O₇, with a molecular weight of 353.3 g/mol (CAS: 4587-33-1) . The compound features a Boc (tert-butyloxycarbonyl) group protecting the amino terminus and a p-nitrophenyl (ONp) ester activating the carboxyl group, facilitating efficient coupling in solid-phase peptide synthesis (SPPS) . Boc-Asn-ONp is soluble in dimethyl sulfoxide (DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXDJMULQXGDD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884092
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4587-33-1
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester
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Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Asn-ONp is synthesized through the esterification of Nα-tert-Butoxycarbonyl-L-asparagine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of Boc-Asn-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Asn-ONp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-Asn-ONp is predominantly used as a coupling reagent in peptide synthesis. The Boc group protects the amino group of asparagine, allowing for selective coupling with other amino acids during peptide chain assembly. After the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amino group necessary for peptide functionality.

Protease Activity Assays

One of the most significant applications of Boc-Asn-ONp is as a substrate in protease activity assays. The para-nitrophenyl group acts as a chromogenic reporter; upon cleavage by specific proteases that recognize asparagine at the cleavage site, p-nitrophenol is released, generating a yellow color. The intensity of this color correlates with protease activity, allowing for quantification through spectrophotometric measurements .

Drug Development

Boc-Asn-ONp plays a role in drug development by facilitating the synthesis of peptide-based drugs. Its ability to form peptide bonds efficiently makes it valuable for creating complex peptides that may have therapeutic effects .

Case Studies

  • Enzyme Kinetics : In studies involving cathepsin B, Boc-Asn-ONp was used to assess enzyme specificity and kinetics by measuring cleavage rates, providing insights into protease activity across different biological contexts .
  • Analgesic Activity Research : Research involving tripeptides that include asparagine derivatives demonstrated that compounds like Boc-Asn-ONp can contribute to understanding analgesic mechanisms when tested alongside other substances like adenosine .

Mechanism of Action

The mechanism of action of Boc-Asn-ONp involves the activation of the carboxyl group of Nα-tert-Butoxycarbonyl-L-asparagine through esterification with 4-nitrophenol. This activation facilitates the formation of peptide bonds with amines, making it a valuable reagent in peptide synthesis . The molecular targets and pathways involved include the formation of amide bonds through nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Gln-ONp

  • Structural Similarities : Both Boc-Asn-ONp and Boc-Gln-ONp share the Boc-ONp backbone but differ in their side chains (Asn: -CONH₂; Gln: -CONHCH₂).
  • Reactivity: In peptide coupling reactions, both compounds exhibited poor yields (<52%) when used directly, as reported in the synthesis of penta- and hexapeptides . This contrasts with Boc-protected amino acids activated by WSCI/HOBt, which achieved >85% yields .
  • Enzymatic Stability : Neither compound was hydrolyzed by the cysteine endopeptidase azocaseinase, indicating resistance to enzymatic cleavage in biochemical assays .
Table 1: Molecular and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Coupling Yield Enzymatic Hydrolysis
Boc-Asn-ONp C₁₅H₁₉N₃O₇ 353.3 <52% No
Boc-Gln-ONp C₁₆H₂₁N₃O₇ 367.4 <52% No

Boc-Met-ONp

  • Structural Differences : Boc-Met-ONp incorporates a methionine side chain (-CH₂SCH₃) instead of asparagine’s carboxamide. Its molecular formula is C₁₆H₂₂N₂O₆S (MW: 370.4 g/mol) .

Boc-Asp(OBzl)-ONp

  • Structural Features : This compound has a benzyl-protected aspartic acid side chain (-COOBzl) and a molecular weight of 444.4 g/mol (CAS: 26048-69-1) .
  • Reactivity : Unlike Boc-Asn-ONp, Boc-Asp(OBzl)-ONp is used for introducing negatively charged residues with orthogonal protection. Its larger size and benzyl group may reduce solubility compared to Boc-Asn-ONp .

Comparison with Functionally Similar Compounds

Boc-Asn-OH

  • Functional Role : The free carboxylate form (Boc-Asn-OH, CAS: 7536-55-2) lacks the ONp activating group, requiring additional coupling reagents like DCC or HOBt.
  • Cost and Availability : Boc-Asn-OH is significantly cheaper ($18.00/25g ) compared to Boc-Asn-ONp ($87.60/25g ) .
Table 2: Commercial and Physical Properties
Compound Price (25g) Storage Conditions Solubility
Boc-Asn-ONp $87.60 -80°C (6 months) DMSO
Boc-Asn-OH $18.00 Room temperature Aqueous buffers

Key Research Findings

  • Coupling Efficiency : Boc-Asn-ONp’s low coupling yields highlight the need for optimized activation strategies, such as using WSCI/HOBt, to improve efficiency in SPPS .
  • Biochemical Stability : Its resistance to hydrolysis by azocaseinase makes it suitable for enzyme inhibition studies or assays where substrate stability is critical .
  • Thermal Sensitivity : Boc-Asn-ONp degrades spontaneously at room temperature, necessitating strict temperature control during reactions .

Biological Activity

Boc-Asn-ONp, or Nα-Boc-L-asparagine 4-nitrophenyl ester, is a compound that plays a significant role in biochemical research, particularly in enzyme assays and peptide synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Boc-Asn-ONp features a tert-butoxycarbonyl (Boc) protective group on the amino group of asparagine and a para-nitrophenyl (ONp) ester moiety. This structure is crucial for its function as both a substrate for proteases and a building block in peptide synthesis.

Property Value
Molecular FormulaC15H19N3O7
Molecular Weight325.33 g/mol
CAS Number4587-33-1

1. Protease Activity Assays

Boc-Asn-ONp is primarily utilized as a substrate in protease activity assays. Proteases are enzymes that cleave peptide bonds in proteins, and Boc-Asn-ONp is specifically designed to be cleaved by proteases that recognize asparagine at the cleavage site. The cleavage releases p-nitrophenol (p-NP), which can be quantified spectrophotometrically due to its chromogenic properties:

  • Mechanism : Upon protease cleavage, the p-NP group is liberated, resulting in a color change proportional to enzyme activity.
  • Applications : This property enables researchers to measure enzyme kinetics and specificity in various biological contexts .

2. Peptide Synthesis

In peptide synthesis, Boc-Asn-ONp serves as an effective coupling agent due to the protection afforded by the Boc group. This allows for selective reactions during peptide assembly:

  • Synthesis Process : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), exposing the amino group for further coupling with other amino acids.
  • Efficiency : Boc-Asn-ONp facilitates the formation of peptide bonds efficiently, making it valuable for synthesizing complex peptides .

Case Studies and Research Findings

Several studies have highlighted the utility of Boc-Asn-ONp in various biochemical applications:

Case Study 1: Enzyme Kinetics

A study demonstrated the use of Boc-Asn-ONp in measuring protease activity from different sources. The rate of cleavage was monitored spectrophotometrically, revealing insights into enzyme specificity and kinetics across various conditions:

  • Findings : Different proteases exhibited varying cleavage rates, allowing for the characterization of enzyme activity profiles.

Case Study 2: Peptide Interaction Studies

Research involving Boc-Asn-Gly-Ser peptides synthesized using Boc-Asn-ONp revealed significant insights into intramolecular interactions. NMR spectroscopy was employed to study side-chain interactions within these peptides:

  • Results : The study identified hydrogen bonding between side chains, contributing to our understanding of peptide stability and folding mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Reactant of Route 2
Reactant of Route 2
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester

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